

Unveiling the Molecular Structure: A Comparative NMR Analysis of 4-Hydroxy-2-methylbenzonitrile

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

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A detailed spectroscopic comparison of **4-Hydroxy-2-methylbenzonitrile** with related analogs, providing researchers in drug discovery and chemical synthesis with critical data for structural elucidation and characterization.

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide presents a comprehensive analysis of **4-Hydroxy-2-methylbenzonitrile** using ^1H and ^{13}C NMR spectroscopy, alongside a comparative assessment with two structurally related compounds: 4-Hydroxybenzonitrile and 2-Methylbenzonitrile. The presented data and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel chemical entities.

Comparative NMR Data Analysis

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Hydroxy-2-methylbenzonitrile** and its analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
4-Hydroxy-2-methylbenzonitrile	CDCl ₃	7.42 (d, J = 8.4 Hz, 1H), 6.83 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 5.35 (s, 1H, OH), 2.45 (s, 3H, CH ₃)
4-Hydroxybenzonitrile	CDCl ₃	7.55 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 5.60 (s, 1H, OH)
2-Methylbenzonitrile	CDCl ₃	7.58 (d, J = 7.7 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.28 (t, J = 7.5 Hz, 1H), 7.22 (d, J = 7.6 Hz, 1H), 2.53 (s, 3H, CH ₃)

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ , ppm)
4-Hydroxy-2-methylbenzonitrile	CDCl ₃	158.0, 142.1, 134.0, 119.3, 117.8, 115.9, 103.8, 20.6
4-Hydroxybenzonitrile	CDCl ₃	160.5, 134.3, 119.3, 116.5, 104.2
2-Methylbenzonitrile	CDCl ₃	142.5, 132.8, 132.3, 129.8, 126.5, 118.4, 112.9, 20.5

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation:

- Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-

d, CDCl_3) in a clean, dry vial.

- Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solution.

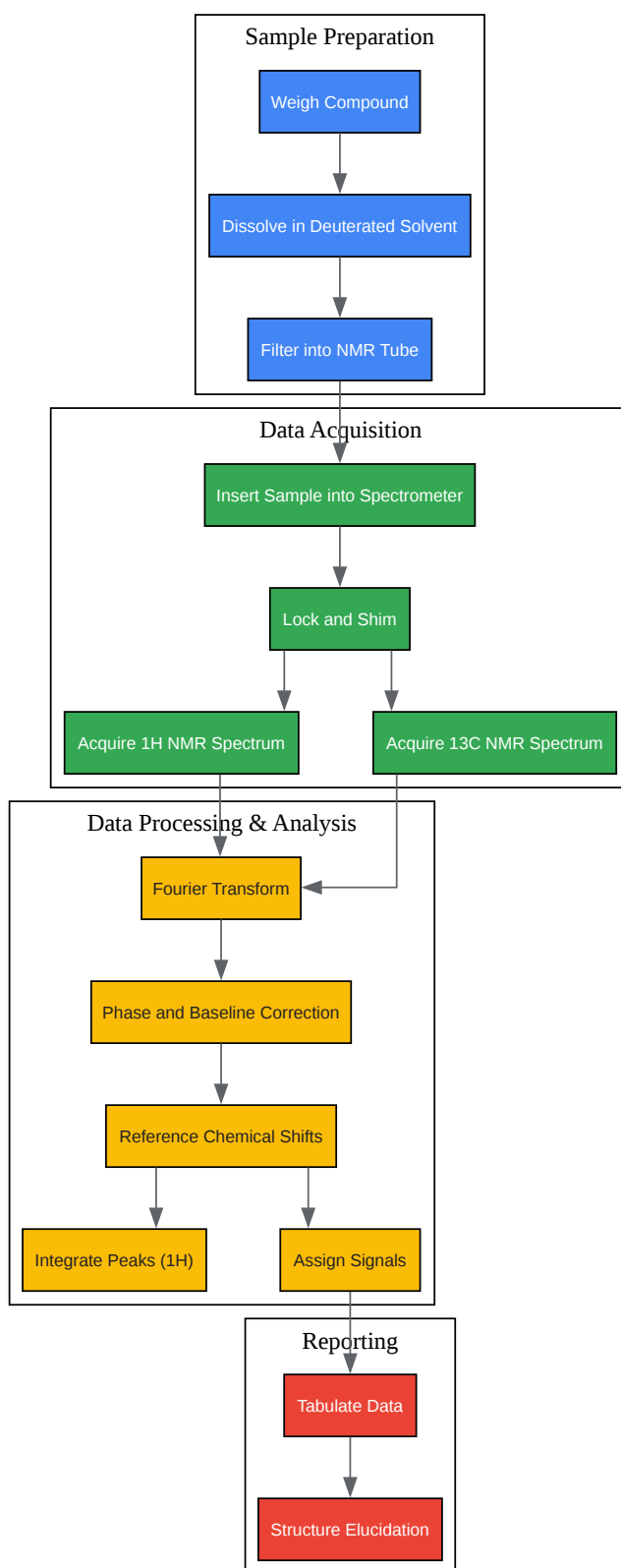
NMR Data Acquisition:

- Instrumentation: All spectra are acquired on a standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ^1H and 75 MHz or higher for ^{13}C .
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is used.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Workflow for Spectroscopic Characterization

The logical flow of characterizing a chemical compound using NMR spectroscopy is depicted in the following diagram.



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Caption: Workflow for NMR-based chemical characterization.

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